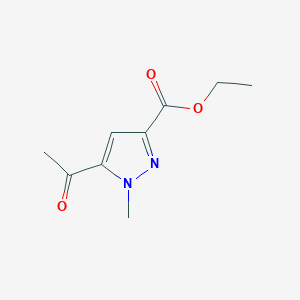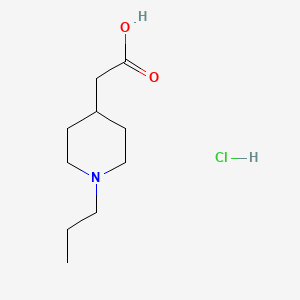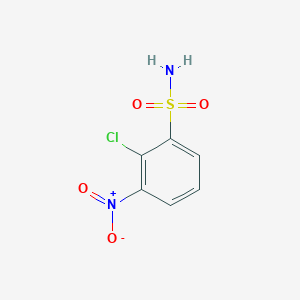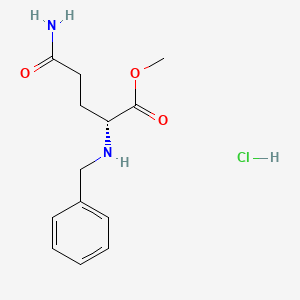![molecular formula C10H12N2O3S B3392738 [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate CAS No. 1262771-93-6](/img/structure/B3392738.png)
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate
Übersicht
Beschreibung
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTA is a thioester derivative of benzimidazole, which is a heterocyclic aromatic compound.
Wirkmechanismus
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate exerts its therapeutic effects by regulating various signaling pathways in the body. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response. [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Furthermore, [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate in lab experiments is its low toxicity. [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate has been shown to have a high safety profile, with no significant adverse effects reported in animal studies. Another advantage is its stability in aqueous solutions, which makes it suitable for in vitro experiments. However, one limitation of using [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the study of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its effects on the NF-κB and Nrf2 pathways. Furthermore, future studies could focus on developing more efficient synthesis methods for [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate and improving its solubility in water.
Conclusion
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate exerts its therapeutic effects by regulating various signaling pathways in the body. It has several biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines and increasing the levels of antioxidant enzymes. While [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate has some advantages for lab experiments, such as its low toxicity and stability in aqueous solutions, it also has limitations, such as its limited solubility in water. There are several future directions for the study of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate, including investigating its potential use in treating neurodegenerative diseases and improving its solubility in water.
Wissenschaftliche Forschungsanwendungen
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.H2O/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14;/h2-4H,5H2,1H3,(H,11,12)(H,13,14);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVQFRULLKOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate | |
CAS RN |
1262771-93-6 | |
| Record name | Acetic acid, 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-, hydrate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262771-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one](/img/structure/B3392679.png)

![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3392687.png)
![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B3392695.png)

![[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester](/img/structure/B3392715.png)






![3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B3392766.png)